1,2,4-Trifluoro-3-isocyanatobenzene

Description

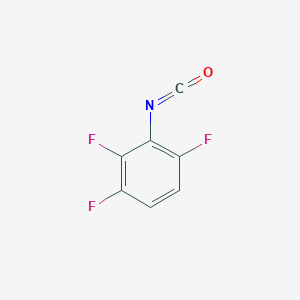

1,2,4-Trifluoro-3-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with three fluorine atoms at positions 1, 2, and 4, and an isocyanate (-NCO) group at position 2. The isocyanate group is highly reactive, enabling its use in synthesizing polymers, agrochemicals, and pharmaceuticals. The electron-withdrawing fluorine atoms influence the electronic density of the aromatic ring, enhancing the electrophilicity of the isocyanate group and modulating its reactivity in nucleophilic addition reactions .

Properties

Molecular Formula |

C7H2F3NO |

|---|---|

Molecular Weight |

173.09 g/mol |

IUPAC Name |

1,2,4-trifluoro-3-isocyanatobenzene |

InChI |

InChI=1S/C7H2F3NO/c8-4-1-2-5(9)7(6(4)10)11-3-12/h1-2H |

InChI Key |

ZVNQHDAEDFJEPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)N=C=O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by a reaction with sodium nitrite in the presence of fluoboric acid to form a fluoboric acid diazonium salt. This intermediate is then subjected to high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene . The isocyanate group can be introduced through further reactions involving appropriate reagents.

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it suitable for large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and organometallic compounds.

Addition Reactions: Reagents such as amines and alcohols are used under mild to moderate conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Addition Reactions: Products include urea derivatives and other nitrogen-containing compounds.

Scientific Research Applications

1,2,4-Trifluoro-3-isocyanatobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-3-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, including urea compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1,2,4-Trifluoro-3-isocyanatobenzene with analogous benzene derivatives, focusing on structural features, substituent effects, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Reactivity :

- The isocyanate group in this compound is more electrophilic than the isothiocyanate (-NCS) group in its 1,2,5-trifluoro analog due to the higher electronegativity of oxygen vs. sulfur. This makes the former more reactive in nucleophilic reactions (e.g., with amines or alcohols) .

- Sulfonyl and methylthio groups (as in Tetradifon and tetrachloro-methylthio analogs) impart stability and lipophilicity, favoring pesticidal applications .

Substituent Position Effects :

- Fluorine at positions 1,2,4 vs. 1,2,5 alters the electronic distribution of the benzene ring. The 1,2,4-trifluoro arrangement creates a meta-directing effect, influencing regioselectivity in further substitutions.

Halogen vs. Pseudohalogen :

Electronic and Steric Effects

- Electron-Withdrawing Effects :

Fluorine atoms reduce electron density at the isocyanate group, increasing its electrophilicity. In contrast, methylthio (-SCH₃) groups are electron-donating, which could deactivate the ring in electrophilic substitutions . - Steric Hindrance : The compact fluorine atoms (van der Waals radius ~1.47 Å) cause less steric hindrance compared to bulkier substituents like sulfonyl groups, allowing easier access to the isocyanate group in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.